6-甲氧基-3-甲基-1-苯并呋喃-2-羧酸

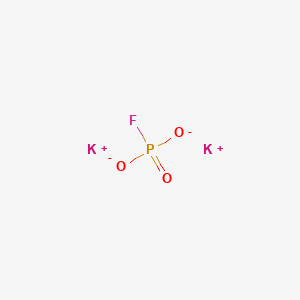

货号 B075883

CAS 编号:

10410-29-4

分子量: 206.19 g/mol

InChI 键: CQZZSFNTQLCLJF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

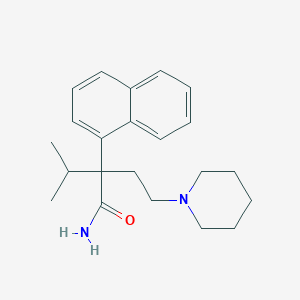

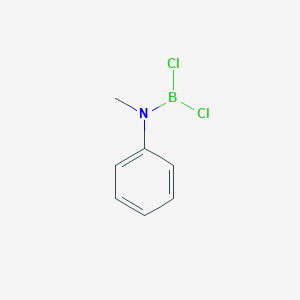

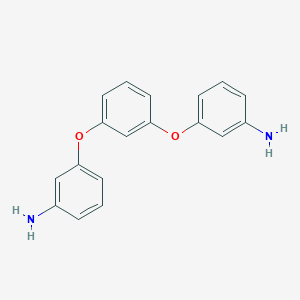

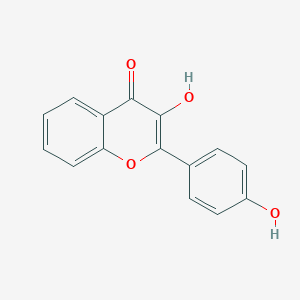

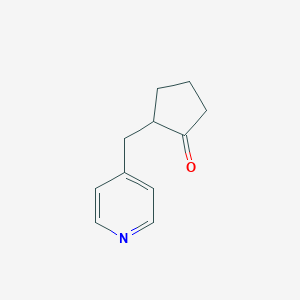

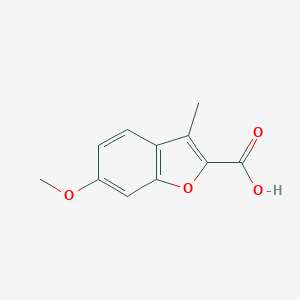

“6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 10410-29-4 and a molecular weight of 206.2 . Its linear formula is C11H10O4 .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” can be represented by the SMILES stringO=C (O)C1=C (C)C2=CC=C (OC)C=C2O1 . The InChI representation is 1S/C11H10O4/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) . Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” include a molecular weight of 206.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .科学研究应用

- Application : Some substituted benzofurans have dramatic anticancer activities .

- Results : Compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Anti-tumor Activity

Antioxidant Activity

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .

- Application : Benzofuran based acids are used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .

- Application : Benzofuran has revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .

Anti-Hepatitis C Activity

Matrix Metalloproteinase (MMP) Inhibitors

Anti-Infective Properties

Synthesis of Prodrugs

- Application : Benzofuran has emerged as a scaffold for designing antimicrobial agents that are active toward different clinically approved targets .

- Application : Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .

- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Antimicrobial Agents

Treatment of Chronic Diseases

Treatment of Skin Diseases

Preparation of N-Phenylbenzofuran-2-Carboxamide

安全和危害

属性

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZSFNTQLCLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346136 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

10410-29-4 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5alpha-Androstane-2,11-dione

1449-57-6

2-Methoxy-9H-xanthen-9-one

1214-20-6

5-Ethyl-2-methyl-4-nitropyridine 1-oxide

1131-20-0